![molecular formula C21H27N5O B5140234 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPC1161B, and it is a type of cyclopentanecarboxamide derivative that has been developed as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action for NPC1161B is complex and involves several pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a variety of physiological effects. NPC1161B has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others.
Biochemical and Physiological Effects:
NPC1161B has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a variety of effects. NPC1161B has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others. Additionally, research has shown that NPC1161B can affect the expression of certain genes in the body, which can lead to changes in cellular function.
実験室実験の利点と制限
One advantage of using NPC1161B in lab experiments is that it has been shown to have a variety of effects on the body, which makes it a useful tool for studying various physiological processes. Additionally, NPC1161B has been shown to be relatively stable and easy to work with in lab settings. However, one limitation of using NPC1161B in lab experiments is that it can be difficult to obtain and synthesize, which can limit its use in certain settings.
将来の方向性
There are many future directions for research on NPC1161B. One area of research could focus on the potential therapeutic applications of this compound for various diseases. Additionally, research could focus on the mechanisms of action of NPC1161B and how it affects cellular function. Finally, research could focus on developing new synthesis methods for NPC1161B that are more efficient and cost-effective.
合成法
The synthesis method for NPC1161B involves several steps. First, 4-(2-pyridinyl)-1-piperazine is reacted with 2-bromo-3-pyridinylmethanol to form the intermediate product. Next, this intermediate product is reacted with cyclopentanecarboxylic acid chloride to form NPC1161B. The overall synthesis method for NPC1161B is complex and involves several steps, but it has been successfully synthesized by researchers.
科学的研究の応用
NPC1161B has been studied for its potential applications in scientific research, particularly in the field of medicine. This compound has been shown to have potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has also shown that NPC1161B can be used as a tool to study the function of certain proteins and enzymes in the body.
特性
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(17-6-1-2-7-17)24-16-18-8-5-11-23-20(18)26-14-12-25(13-15-26)19-9-3-4-10-22-19/h3-5,8-11,17H,1-2,6-7,12-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDJWYLFBHJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
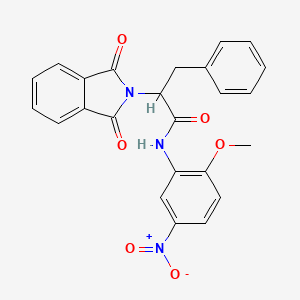
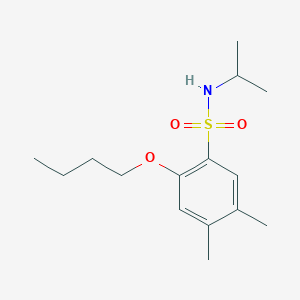
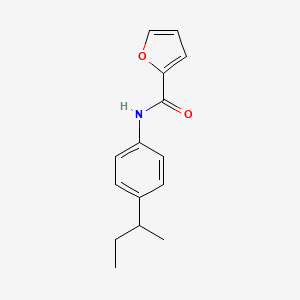
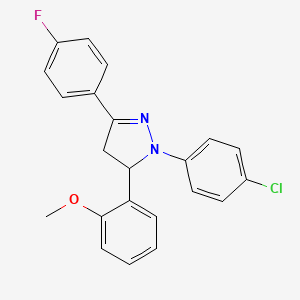
![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
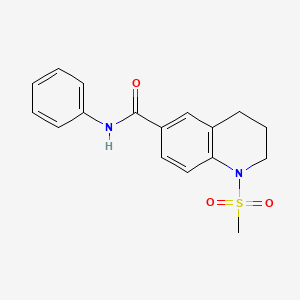
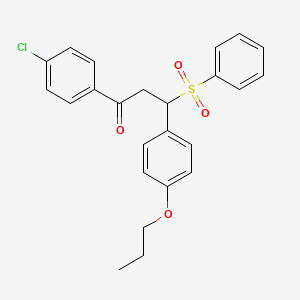
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)